molecular formula C26H26FN5O2 B2833003 2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326860-37-0

2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2833003
CAS RN: 1326860-37-0
M. Wt: 459.525
InChI Key: LPLASVYATRJVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C26H26FN5O2 and its molecular weight is 459.525. The purity is usually 95%.
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Scientific Research Applications

Novel Bis(pyrazole-benzofuran) Hybrids

Research on novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives, which are structurally similar to the queried compound, has shown significant antibacterial efficacies and biofilm inhibition activities. Compound 5e, in particular, demonstrated potent antibacterial activity against E. coli, S. aureus, and S. mutans strains, with better biofilm inhibition than the reference drug Ciprofloxacin. These derivatives also showed excellent inhibitory activities against MRSA and VRE bacterial strains, making them potential candidates for addressing antibiotic resistance (Mekky & Sanad, 2020).

Antitumor Activity of Pyrimidinyl Pyrazole Derivatives

Another study focused on the synthesis of novel 3-phenylpiperazinyl-1-trans-propenes, which are structurally related to the queried compound, demonstrated significant cytotoxic activity against several tumor cell lines, including human carcinoma. The compounds showed potent in vitro and in vivo antitumor activity, suggesting their potential as cancer therapeutics (Naito et al., 2005).

Aurora Kinase Inhibitor for Cancer Treatment

A study on compounds with a structural motif involving piperazine and pyrazolopyrazinones revealed their potential as Aurora kinase inhibitors, which may be useful in treating cancer. The research underscores the importance of structural features in the design of targeted therapeutics (ヘンリー,ジェームズ, 2006).

Piperazine-Azole-Fluoroquinolone Hybrids

Investigations into piperazine-azole-fluoroquinolone hybrids revealed their promising antimicrobial activity and excellent DNA gyrase inhibition, highlighting the potential of such compounds in developing new antimicrobial agents (Mermer et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN5O2/c1-19-2-8-22(9-3-19)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-24(26(31)34)18-23(28-32)20-4-6-21(27)7-5-20/h2-9,16-17,23-24,28H,10-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFUMQMSIVWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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